Product packaging for 3-Bromo-5-fluoro-4-nitroanisole(Cat. No.:)

3-Bromo-5-fluoro-4-nitroanisole

Cat. No.: B12836249
M. Wt: 250.02 g/mol
InChI Key: QZUDMGVWVCUOJI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitroanisole is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO3 B12836249 3-Bromo-5-fluoro-4-nitroanisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

1-bromo-3-fluoro-5-methoxy-2-nitrobenzene

InChI

InChI=1S/C7H5BrFNO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3

InChI Key

QZUDMGVWVCUOJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

Research Significance of 3 Bromo 5 Fluoro 4 Nitroanisole Within the Field of Poly Substituted Arenes

The specific compound, 3-Bromo-5-fluoro-4-nitroanisole, is a notable member of the poly-substituted arene family. Its significance lies primarily in its potential as a highly functionalized intermediate for creating more complex molecular architectures. The strategic placement of four different substituents on the anisole (B1667542) core—a methoxy (B1213986) group, a nitro group, and two different halogens (bromine and fluorine)—offers a rich platform for selective chemical modifications.

While extensive research on this exact molecule is not widely published, its structural motifs are found in compounds of significant interest. For instance, related poly-substituted halogenated nitroaromatics are investigated as precursors to energetic materials. The compound 3-bromo-5-fluoro-2,4,6-trinitroanisole (BFTNAN), a more heavily nitrated analogue, has been studied as a potential melt-cast explosive to replace TNT, suggesting that this compound could serve as a key precursor in its synthesis. undef.edu.ar

Beyond energetic materials, the true value of this compound in research is its versatility as a synthetic building block. Each functional group can be targeted for specific reactions:

The nitro group can be readily reduced to an amino group (-NH₂), which is a key step in the synthesis of many dyes, pharmaceuticals, and materials containing anilines. wikipedia.orgmdpi.com

The bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The fluoro group can enhance the metabolic stability and binding affinity of a molecule, a desirable trait in medicinal chemistry.

The methoxy group can be cleaved to reveal a phenol (B47542), providing another site for functionalization.

This multi-functional nature allows for a stepwise and regioselective introduction of new functionalities, making it a valuable intermediate for synthesizing complex target molecules in medicinal and materials science. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is limited. Properties are often predicted via computational models or inferred from structurally similar compounds.

PropertyValueSource
Molecular Formula C₇H₅BrFNO₃-
Molecular Weight 250.02 g/mol PubChem CID 157777161 (Predicted)
Appearance Likely a solid at room temperatureInferred from similar compounds sigmaaldrich.com
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and acetoneInferred from similar compounds

Theoretical Frameworks for Predicting Reactivity and Regioselectivity in Poly Substituted Halogenated Nitroanisoles

The chemical behavior of a poly-substituted aromatic ring like 3-Bromo-5-fluoro-4-nitroanisole is governed by the cumulative electronic effects of its substituents. Predicting the outcome of a chemical reaction, particularly the position of an incoming new substituent (regioselectivity), relies on established theoretical frameworks in physical organic chemistry. wikipedia.orgpressbooks.pub

In electrophilic aromatic substitution (SEAr), the primary mechanism for functionalizing aromatic rings, the existing groups direct the incoming electrophile. wikipedia.org The directing influence is a combination of two major factors: the inductive effect (electron donation or withdrawal through sigma bonds) and the resonance effect (electron donation or withdrawal through the pi system). libretexts.org

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionEffect on ReactivityInductive EffectResonance EffectOverall Director
-OCH₃ (Methoxy)1Activating-I (Weakly withdrawing)+M (Strongly donating)Ortho, Para
-Br (Bromo)3Deactivating-I (Strongly withdrawing)+M (Weakly donating)Ortho, Para
-NO₂ (Nitro)4Strongly Deactivating-I (Strongly withdrawing)-M (Strongly withdrawing)Meta
-F (Fluoro)5Deactivating-I (Strongly withdrawing)+M (Weakly donating)Ortho, Para

In this compound, the substituents create a complex electronic landscape.

The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-director, strongly donating electron density into the ring via resonance. pressbooks.pub

The nitro group (-NO₂) is a very strong deactivating, meta-director, withdrawing significant electron density from the ring. lumenlearning.com

For a new electrophilic attack, these competing influences must be considered. The position of attack will be the one most activated (or least deactivated). The methoxy group directs ortho and para to itself (positions 2 and 6). The nitro group directs meta to itself (positions 2 and 6). The bromine directs ortho and para to itself (positions 2 and 4, with 4 already occupied). The fluorine directs ortho and para to itself (positions 4 and 6, with 4 already occupied). All directing effects converge to suggest that the most likely positions for further electrophilic substitution are C2 and C6, with steric hindrance from the adjacent methoxy and bromo/fluoro groups potentially favoring one position over the other.

Modern computational chemistry, particularly using Density Functional Theory (DFT), provides a more quantitative prediction by calculating the electron density at each carbon atom and modeling the stability of the reaction intermediates (the arenium ion or sigma complex) for substitution at each possible position. nih.gov These theoretical models are invaluable for designing synthetic routes that require high regioselectivity.

Historical Context and Evolution of Synthesis Strategies for Halogenated Nitroaromatics

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound identifies several key disconnections that suggest plausible synthetic routes. The primary disconnections involve the carbon-nitro, carbon-bromo, carbon-fluoro, and carbon-oxygen bonds of the ether linkage.

C-NO2 Disconnection: This suggests a nitration reaction as a key final step. The precursor would be 3-bromo-5-fluoroanisole (B1278276). The directing effects of the bromine and fluorine atoms, both being ortho, para-directing, and the methoxy (B1213986) group also being ortho, para-directing, would need to be carefully considered to achieve the desired regioselectivity.

C-Br and C-F Disconnections: These disconnections point towards electrophilic bromination and fluorination reactions on a nitroanisole scaffold. The strong deactivating and meta-directing effect of the nitro group would heavily influence the position of the incoming halogens.

C-O (Ether) Disconnection: This suggests an etherification reaction, such as a Williamson ether synthesis, from a corresponding phenol (B47542), 3-bromo-5-fluoro-4-nitrophenol, and a methylating agent.

These disconnections form the basis for the forward synthesis pathways discussed in the following sections.

Forward Synthesis Pathways from Common Anisole (B1667542) Derivatives

The synthesis of this compound can be achieved through the nitration of a 3-bromo-5-fluoroanisole precursor. The success of this approach hinges on the regioselectivity of the nitration reaction, which is guided by the electronic effects of the existing substituents. Both bromine and fluorine are ortho, para-directing deactivators, while the methoxy group is a strong ortho, para-directing activator. The position of nitration will be directed to the most activated, sterically accessible position.

A plausible route involves the nitration of 3-bromo-5-fluoroanisole. The methoxy group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The bromine and fluorine atoms at positions 3 and 5 will also direct incoming electrophiles to their ortho and para positions. The position between the two halogen atoms (position 4) is activated by the methoxy group and is the sterically favored position for the nitro group to be introduced.

In a related synthesis, the nitration of 2-fluoroanisole (B128887) is a known process. google.comgoogle.comresearchgate.net This highlights the feasibility of nitrating substituted anisoles. For instance, the nitration of aromatic compounds like 2-fluoroanisole can be carried out using nitric acid in the presence of an acid anhydride (B1165640) and an aluminosilicate (B74896) catalyst. google.comresearchgate.net

A recent patent describes the synthesis of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (B1289492) from 4-bromo-2-fluorophenol, which involves a nitration step. google.com This further supports the viability of regioselective nitration in the synthesis of related compounds.

Table 1: Nitration Reactions of Anisole Derivatives

Starting MaterialReagents and ConditionsProductReference
2-FluoroanisoleNitric acid, acid anhydride, aluminosilicate catalystNitrated 2-fluoroanisole google.com, researchgate.net
4-Bromo-2-fluorophenolNitrating agent1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene google.com

An alternative approach involves the selective introduction of bromine and fluorine onto a pre-existing nitroanisole scaffold. The strong deactivating and meta-directing nature of the nitro group is a key consideration in this strategy.

Starting from 4-nitroanisole, direct halogenation would be challenging to control to achieve the desired 3,5-disubstitution pattern. The nitro group at position 4 would direct incoming electrophiles to the meta positions (2 and 6). Therefore, a more controlled, multi-step sequence is generally required.

One potential strategy could involve the synthesis of an intermediate where other functional groups direct the bromination and fluorination before being converted to a nitro group. However, direct halogenation on a nitroanisole is also possible under specific conditions. For example, a one-pot Mo-catalyzed reduction/Sandmeyer reaction has been used for the direct synthesis of haloaromatics from nitroarenes, demonstrating tolerance for various functional groups including halides. rsc.org

The synthesis of related compounds such as 4-bromo-3-nitroanisole (B157122) has been documented. chemicalbook.comchemicalbook.com For instance, 2-nitro-4-methoxybenzoic acid can be converted to 2-nitro-4-methoxy bromobenzene (B47551) using copper (I) acetate, silver sulfate, and sodium bromide in dimethyl sulfoxide. chemicalbook.com

Table 2: Halogenation of Nitroaromatic Compounds

Starting MaterialReagents and ConditionsProductReference
NitroarenesMo-catalyst, pinacol, metallic bromides, tert-butyl nitriteBromoarenes rsc.org
2-Nitro-4-methoxybenzoic acidCopper (I) acetate, silver sulfate, sodium bromide, DMSO2-Nitro-4-methoxy bromobenzene chemicalbook.com

This synthetic route involves the formation of the anisole ether linkage as a key step, typically towards the end of the synthesis. The precursor for this step would be 3-bromo-5-fluoro-4-nitrophenol. This phenol can be synthesized through a series of reactions including bromination, fluorination, and nitration of a suitable starting material like phenol or a substituted phenol.

The etherification is commonly achieved through a Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, reacts with a methylating agent like methyl iodide or dimethyl sulfate. For example, the synthesis of 3-fluoro-4-nitroanisole is accomplished by reacting 3-fluoro-4-nitrophenol with methyl iodide in the presence of potassium carbonate. prepchem.com Similarly, the preparation of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene involves the methylation of 4-bromo-2-fluoro-5-nitrophenol (B1289493) with iodomethane (B122720) and potassium carbonate. google.com

Table 3: Etherification of Substituted Phenols

Phenol PrecursorReagents and ConditionsProductReference
3-Fluoro-4-nitrophenolMethyl iodide, potassium carbonate, butan-2-one3-Fluoro-4-nitroanisole prepchem.com
4-Bromo-2-fluoro-5-nitrophenolIodomethane, potassium carbonate, acetone1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene google.com

Advanced Reaction Conditions and Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. This is particularly relevant for nucleophilic aromatic substitution reactions, such as the etherification step in the synthesis of this compound.

In the context of anisole synthesis, PTC can facilitate the reaction between a water-soluble nucleophile (like methoxide) and an organic-soluble aromatic substrate. acs.orgresearchgate.netbiomedres.us For instance, the synthesis of p-nitroanisole from p-chloronitrobenzene and sodium methoxide (B1231860) can be efficiently catalyzed by tetrabutylammonium (B224687) bromide under solid-liquid phase-transfer catalysis conditions, achieving high conversion and selectivity at room temperature. acs.org Crown ethers, such as 18-crown-6, have also been employed as phase-transfer catalysts for the production of p-nitroanisole. researchgate.net

The use of PTC can offer several advantages, including milder reaction conditions, increased reaction rates, and improved yields and selectivities, making it a valuable tool in the synthesis of complex molecules like this compound. biomedres.us

Transition Metal Catalysis for Functional Group Interconversion

The transformation of functional groups within the this compound scaffold is critical for its derivatization into other useful chemical entities. Transition metal catalysis offers a powerful toolkit for these transformations, particularly for the selective reduction of the nitro group to an amine, which is a key step in the synthesis of many pharmaceutical and agrochemical compounds.

The selective hydrogenation of halogenated nitroaromatics to their corresponding anilines is a significant industrial process. ingentaconnect.com A primary challenge in this conversion is the prevention of dehalogenation, where the valuable carbon-halogen bond is lost. Catalytic hydrogenation is a more efficient and scalable alternative to stoichiometric reductants like iron in acidic media. researchgate.net The choice of catalyst, solvent, and reaction conditions are all critical factors in achieving high chemoselectivity. researchgate.net

Palladium- and platinum-based catalysts are widely employed for the hydrogenation of nitroarenes. For instance, a patent discloses a method for preparing 4-fluoro-3-methoxyaniline (B1304784) by reducing 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com This transformation is structurally analogous to the reduction of this compound. The process achieves high yields under elevated pressure and temperature, demonstrating the efficacy of palladium catalysis in this context. google.com

Recent research has also focused on developing more sophisticated catalytic systems. For example, electron-rich platinum nanoparticles anchored on a covalent triazine framework have been shown to be highly effective for the selective hydrogenation of various halogenated nitrobenzenes under mild conditions. rsc.org This catalyst's high activity and selectivity are attributed to strong metal-support interactions. rsc.org Similarly, Pd/NHC (N-Heterocyclic Carbene) systems have been utilized for the reductive coupling of nitroaromatics, where the nitro compound can act as both an electrophile and a precursor to a nucleophile. rsc.org

The table below summarizes representative conditions for the transition metal-catalyzed hydrogenation of a related halogenated nitroaromatic compound, highlighting the performance of different catalytic systems.

Table 1: Performance of Various Catalysts in the Hydrogenation of 1-iodo-4-nitrobenzene (B147127) Data sourced from a study on selective hydrogenation of halogenated nitroaromatics. researchgate.net

Catalyst Solvent Temperature (°C) H₂ Pressure (bar) Conversion (%) Selectivity to 4-iodoaniline (B139537) (%)
5% Pt/C THF/H₂O 80 30 100 95
5% Pd/C THF/H₂O 80 30 100 85
5% Rh/C THF/H₂O 80 30 100 90
Raney Ni THF/H₂O 80 30 98 92

This data illustrates that while several catalysts can achieve high conversion, the selectivity towards the desired haloaniline varies, with Raney Cobalt showing excellent performance in this specific system. researchgate.net Such findings are instrumental in selecting the optimal catalyst for the reduction of this compound.

Methodological Advancements Incorporating Green Chemistry Principles in Halogenated Nitroaromatic Synthesis

The synthesis of halogenated nitroaromatics is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jocpr.com This involves the careful selection of solvents and the development of atom-economical reaction pathways to minimize waste.

Solvent Selection and Minimization Strategies

Solvent use is a major contributor to the environmental footprint of chemical manufacturing. Traditional syntheses often rely on volatile and hazardous chlorinated solvents. worktribe.com Green chemistry encourages the use of safer, more sustainable alternatives.

Water is a highly desirable solvent due to its non-flammability and low toxicity. acs.org While organic substrates are often insoluble in water, reactions can sometimes be performed in aqueous media, particularly with the aid of phase-transfer catalysts or by optimizing reaction conditions. For example, the optimal solvent mixture for the hydrogenation of 1-iodo-4-nitrobenzene was identified as a 95:5 mixture of tetrahydrofuran (B95107) (THF) and water. researchgate.net

Other green solvent alternatives include bio-based solvents like d-limonene and lactate (B86563) esters, as well as polyethylene (B3416737) glycol (PEG), which is non-toxic and water-miscible. acs.org In some cases, solvent choice is dictated by the specific catalytic system. For instance, a screening of solvents for the Pd/NHC-catalyzed reductive coupling of 4-nitrotoluene (B166481) found that nonpolar solvents like n-octane provided the best results, while polar solvents were less effective. rsc.org The move away from chlorinated solvents like dichloromethane (B109758) (DCM) and dichloroethane (DCE) towards more benign options is a key trend in the green synthesis of halogenated nitroaromatics. worktribe.com

The table below provides a summary of solvents and their general classification according to green chemistry principles, which can guide the synthesis of compounds like this compound.

Table 2: Green Chemistry Classification of Common Solvents

Solvent Classification Rationale
Water Recommended Non-toxic, non-flammable, abundant. acs.org
Ethanol Recommended Bio-based, low toxicity.
n-Octane Problematic Volatile organic compound, though less hazardous than many others. rsc.org
Tetrahydrofuran (THF) Problematic Can form explosive peroxides. researchgate.net

Atom-Economical and Waste-Minimizing Approaches

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy are inherently waste-minimizing.

Catalytic reactions are often highly atom-economical. primescholars.com Catalytic hydrogenation, for example, is an addition reaction where hydrogen atoms are incorporated into the final product, with the catalyst being used in small quantities and recycled. wikipedia.org This stands in stark contrast to stoichiometric reductions that generate large amounts of waste. The selective catalytic hydrogenation of halogenated nitroaromatics is an excellent example of an atom-economical process for producing valuable haloanilines. ingentaconnect.comresearchgate.net

Another strategy to improve atom economy is to design multi-step syntheses where intermediates are not isolated, or where one reactant can serve multiple roles. In the Pd/NHC-catalyzed synthesis of diarylamines from nitroaromatics, the nitro compound serves as both an electrophile and, after reduction, a nucleophile precursor, which can streamline the synthesis and reduce waste. rsc.org By focusing on reaction types that maximize the incorporation of reactant atoms into the final product, such as addition and rearrangement reactions, the synthesis of complex molecules like this compound and its derivatives can be made significantly more sustainable. jocpr.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups. Analysis of related nitroanisole compounds provides a strong basis for these assignments. researchgate.netsigmaaldrich.com

NO₂ Group: The nitro group will produce two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1520-1560 cm⁻¹ region and a symmetric stretch in the 1345-1385 cm⁻¹ region.

C-O Ether Linkage: The aryl-alkyl ether linkage of the anisole group will show a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Aromatic Ring: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.

Halogen Bonds: The C-F and C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Table 4: Predicted FTIR Characteristic Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
Asymmetric Stretching-NO₂1520 - 1560Strong
Symmetric Stretching-NO₂1345 - 1385Strong
Asymmetric C-O-C StretchingAryl-alkyl ether~1250Strong
Symmetric C-O-C StretchingAryl-alkyl ether~1040Medium-Strong
C=C StretchingAromatic Ring1400 - 1600Medium-Variable
C-H StretchingAromatic Ring> 3000Weak-Medium
C-F StretchingFluoro-aromatic1100 - 1200Strong
C-Br StretchingBromo-aromatic500 - 600Medium-Strong

Raman Spectroscopy

The key vibrational modes for this compound would include contributions from the nitro group (NO₂), the carbon-halogen bonds (C-Br and C-F), the methoxy group (-OCH₃), and the substituted benzene (B151609) ring.

Expected Raman Shifts for this compound Below is an interactive table detailing the principal expected Raman active vibrational modes. The assignments are based on established frequency ranges for specific functional groups in aromatic systems.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
NO₂ Asymmetric Stretch~1520 - 1570Stretching of the N-O bonds, typically a strong band in the Raman spectrum of nitroaromatic compounds.
NO₂ Symmetric Stretch~1330 - 1370Symmetrical stretching of the N-O bonds, another characteristic and strong nitro group vibration.
Aromatic C=C Stretching~1570 - 1620In-plane stretching vibrations of the benzene ring, often appearing as a pair of bands.
Aromatic C-H In-Plane Bending~1000 - 1300Bending vibrations of the aromatic C-H bonds within the plane of the ring.
C-F Stretching~1100 - 1250Stretching of the carbon-fluorine bond, which is typically a strong and distinct band.
C-O-C Asymmetric Stretch (Anisole)~1240 - 1280Asymmetric stretching of the aryl-ether linkage.
C-O-C Symmetric Stretch (Anisole)~1020 - 1050Symmetric stretching of the aryl-ether linkage.
NO₂ Scissoring~830 - 870In-plane bending (scissoring) motion of the nitro group.
C-Br Stretching~500 - 650Stretching of the carbon-bromine bond, expected at a lower frequency due to the heavier mass of bromine.

The precise positions of these peaks can be influenced by electronic effects from the multiple substituents on the aromatic ring and by intermolecular interactions in the condensed phase. A definitive analysis would require an experimental spectrum correlated with computational density functional theory (DFT) calculations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (molecular formula: C₇H₅BrFNO₃), the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis, typically using an electrospray ionization (ESI) source, would yield the exact mass of the molecular ion, allowing for unambiguous confirmation of its elemental formula. sioc-journal.cn

Calculated Exact Mass for this compound This interactive table shows the calculated monoisotopic mass for the primary isotopic composition of the molecule.

Molecular FormulaIsotopic CompositionCalculated Monoisotopic Mass (Da)
C₇H₅BrFNO₃¹²C₇¹H₅⁷⁹Br¹⁹F¹⁴N¹⁶O₃248.9482

Beyond exact mass determination, HRMS provides critical information about the molecule's structure through analysis of its fragmentation patterns. Under ionization, the molecular ion can break apart into smaller, stable fragment ions. The masses of these fragments provide evidence for the connectivity of the atoms.

Plausible Fragmentation Pathways The following table outlines potential fragmentation pathways for this compound, which are common for substituted nitroaromatic compounds.

Proposed Fragment IonLoss from Parent IonCalculated m/z
[M - NO₂]⁺-NO₂202.9533
[M - OCH₃]⁺-OCH₃217.9270
[M - CH₃]⁺-CH₃233.9326
[M - Br]⁺-Br169.0200

These pathways are hypothetical and would require experimental validation through tandem mass spectrometry (MS/MS) experiments to confirm the structure of the fragment ions.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

As of this writing, a complete single-crystal X-ray diffraction study for this compound has not been deposited in public crystallographic databases. However, analysis of closely related structures, such as 2,4,6-Trinitro-3-bromoanisole (TNBA), provides insight into the type of structural information that would be obtained. acs.org For TNBA, studies have revealed a monoclinic crystal system with the space group P2₁/c. acs.org

A crystallographic study of this compound would determine:

Molecular Conformation: The planarity of the benzene ring and the dihedral angles of the nitro and methoxy groups relative to the ring. Steric hindrance between the bulky bromine atom and the adjacent nitro and methoxy groups would likely cause these groups to twist out of the plane of the ring.

Intermolecular Interactions: The nature of the forces holding the molecules together in the crystal, such as halogen bonding (involving the bromine atom), dipole-dipole interactions from the polar C-F and C-NO₂ bonds, and potential π-π stacking between aromatic rings.

Hypothetical Crystallographic Data Table This table illustrates the parameters that would be determined from a single-crystal X-ray diffraction experiment.

ParameterInformation Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present within the crystal lattice.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z ValueThe number of molecules per unit cell.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-Br, C-F, N-O, C-O).
Bond Angles (°)Angles between adjacent bonds (e.g., O-N-O, C-C-Br).
Dihedral Angles (°)Torsion angles defining the 3D orientation of substituents relative to the ring.
Packing MotifDescription of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking).

Such a study would be invaluable for understanding the structure-property relationships of this and similar halogenated nitroaromatic compounds.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoro 4 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 3-bromo-5-fluoro-4-nitroanisole. This class of reactions is facilitated by the presence of the strongly electron-withdrawing nitro group, which stabilizes the negatively charged intermediate that is formed.

The nitro group is a powerful activating group for SNAr reactions, exerting its influence through both inductive and resonance effects. In this compound, the nitro group is positioned ortho to the fluorine atom and para to the bromine atom. This specific arrangement activates both halogen sites for nucleophilic attack. The electron-withdrawing nature of the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for its formation. pressbooks.pubyoutube.com

Nucleophilic attack can, in principle, occur at either the carbon bearing the fluorine or the carbon bearing the bromine. The ortho relationship between the nitro group and the fluorine atom provides strong activation for the displacement of fluoride (B91410). Similarly, the para relationship to the bromine atom activates that site for substitution. Therefore, the regioselectivity of SNAr reactions on this substrate is a competitive process, influenced by the nature of the nucleophile, solvent, and reaction conditions. Studies on polyfluorosubstituted nitrobenzenes have shown that substitution with nucleophiles like azide (B81097) occurs preferentially at the para- and ortho-positions relative to the nitro group. nih.gov

In the context of SNAr reactions, the relative leaving group ability of halogens often follows the trend F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where iodide is the best leaving group. The reason for this "element effect" lies in the mechanism of the SNAr reaction. nih.gov The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the stabilized carbanion intermediate (Meisenheimer complex), not the subsequent expulsion of the leaving group. youtube.comuomustansiriyah.edu.iq

Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect powerfully stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering its energy and increasing the rate of reaction. researchgate.net Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in a fast, non-rate-determining step. Consequently, for activated systems like this compound, the substitution of the fluorine atom is often kinetically favored over the substitution of the bromine atom.

FeatureFluorine as Leaving GroupBromine as Leaving Group
Electronegativity HighModerate
Inductive Effect Strong (-I)Moderate (-I)
Rate-Determining Step Stabilizes transition stateLess stabilization of transition state
C-X Bond Strength StrongWeaker than C-F
Overall Reactivity in SNAr Generally higherGenerally lower than Fluorine

The kinetics of SNAr reactions involving substrates like this compound are typically second order—first order in the aryl halide and first order in the nucleophile. Kinetic studies on analogous compounds, such as 1-substituted-2,4-dinitrobenzenes, confirm that the reaction generally proceeds through a two-step mechanism. nih.govkoreascience.kr The first step, the formation of the Meisenheimer complex, is slow and rate-determining, while the second step, the elimination of the leaving group to restore aromaticity, is fast. pressbooks.pubresearchgate.net

The stability of the Meisenheimer complex is a key thermodynamic factor. The presence of multiple electron-withdrawing groups, such as the nitro group, significantly stabilizes this intermediate. For instance, the introduction of a nitro group to a chloro- or fluorobenzene (B45895) ring dramatically increases the stabilization energy of the corresponding σ-complex. researchgate.net The reaction's thermodynamics can be influenced by solvent effects; polar aprotic solvents are known to significantly accelerate SNAr reactions compared to protic solvents by effectively solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity. nih.gov

Kinetic/Thermodynamic ParameterInfluence on SNAr of Nitrohaloaromatics
Rate Law Typically Rate = k[Aryl Halide][Nucleophile]
Rate-Determining Step Formation of Meisenheimer Complex
Brønsted-type plots (βnuc) Used to elucidate the transition state structure and mechanism. nih.gov
Solvent Effects Rates are significantly higher in polar aprotic solvents (e.g., DMSO, DMF) than in protic solvents (e.g., H₂O, MeOH). nih.govnih.gov
Activation Enthalpy (ΔH‡) Generally low for activated substrates.
Activation Entropy (ΔS‡) Often negative, indicating an associative mechanism and a more ordered transition state.

Regioselectivity in SNAr reactions is controlled by the positions of the activating and deactivating groups relative to the potential leaving groups.

Activating Group (–NO₂): The nitro group strongly activates the ortho and para positions to itself. In this compound, this means the fluorine (at C-5) is ortho-activated and the bromine (at C-3) is para-activated.

The ultimate site of substitution depends on the balance between the activation provided by the nitro group and the intrinsic leaving group abilities discussed previously. Given that the nitro group activates both positions and that fluorine is generally a better leaving group in SNAr reactions, substitution of the fluorine atom is often the major pathway, especially with hard nucleophiles. nih.govnih.gov

Electrophilic Aromatic Substitution (EAS) Potential and Competing Side Reactions

The potential for this compound to undergo electrophilic aromatic substitution (EAS) is extremely low. The aromatic ring is severely deactivated by the potent electron-withdrawing effects of the nitro group and, to a lesser extent, the two halogen atoms. uci.edunumberanalytics.com While the methoxy (B1213986) group is an activating group for EAS, its electron-donating resonance effect is insufficient to counteract the combined deactivating power of the other three substituents.

For an EAS reaction to occur, extremely harsh conditions would be required, such as the use of super-electrophiles or very high temperatures. masterorganicchemistry.comresearchgate.net Under such conditions, competing side reactions are highly probable. These could include:

Oxidation: The harsh reagents often used for EAS (e.g., fuming sulfuric acid) can lead to oxidative degradation of the molecule.

Nucleophilic Substitution: If the reaction medium contains any nucleophilic species, SNAr reactions could compete with or dominate over the intended EAS pathway.

Reaction at the Methoxy Group: Strong acids could lead to the cleavage of the methyl-oxygen bond of the anisole (B1667542) functionality.

Addition-Elimination: In some cases of halogenation in nonpolar media, addition of the electrophile across the ring followed by elimination can compete with the direct substitution pathway. acs.org

Metal-Catalyzed Cross-Coupling Chemistry

The presence of a carbon-bromine bond makes this compound a viable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for C-C and C-heteroatom bond formation. eie.gr

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki reactions, coupling the aromatic ring with a boronic acid or ester. This is a powerful method for forming biaryl structures. Nickel catalysts have also emerged as effective alternatives for coupling challenging substrates. rsc.orgresearchgate.net

Heck Reaction: The C-Br bond can participate in the Heck reaction, which couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This allows for the introduction of vinyl groups.

Sonogashira Coupling: Palladium/copper-catalyzed Sonogashira coupling can be used to couple the aryl bromide with a terminal alkyne, yielding an alkynyl-substituted aromatic compound. acs.org

Denitrative Coupling: More recent developments in cross-coupling chemistry have shown that the nitro group itself can act as a leaving group. acs.org Under specific palladium or rhodium catalysis conditions, the C–NO₂ bond can undergo oxidative addition to the metal center, allowing for subsequent coupling with various partners, including boronic acids, amines, and alkynes. This provides an alternative synthetic handle for the functionalization of this molecule.

The chemoselectivity of these cross-coupling reactions is an important consideration. Typically, the C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling cycles, allowing for selective functionalization at the bromine position.

Suzuki, Sonogashira, and Other Aryl-Halide Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the aromatic ring of this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a widely used method for forming biaryl linkages. organic-chemistry.orglibretexts.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orglibretexts.org While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar bromo-nitroaromatic compounds suggests its utility in such transformations. For instance, 2-Bromo-4-nitroanisole serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, achieving high yields under microwave-assisted conditions. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for optimizing the yield and selectivity of the desired product. nih.govrsc.org

The Sonogashira coupling , another cornerstone of cross-coupling chemistry, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The general applicability of this reaction to a wide range of aryl bromides suggests that this compound could be a viable substrate for the synthesis of arylethynyl compounds.

Other aryl-halide coupling reactions, such as the Buchwald-Hartwig amination , provide a direct route to synthesize substituted anilines from aryl halides. acs.orgrsc.org This palladium-catalyzed reaction has been successfully applied to various nitroarenes, indicating that this compound could potentially be converted to the corresponding N-aryl or N-heteroaryl derivatives. acs.org

Table 1: Overview of Potential Aryl-Halide Coupling Reactions for this compound

Coupling ReactionReactantsCatalyst SystemPotential Product
Suzuki-Miyaura Arylboronic acid or esterPd(0) complex, BaseAryl-substituted fluoro-nitroanisole
Sonogashira Terminal alkynePd(0) complex, Cu(I) co-catalyst, Amine baseAlkynyl-substituted fluoro-nitroanisole
Buchwald-Hartwig Amination Primary or secondary aminePd catalyst, Ligand, BaseN-Aryl or N-Alkyl amino-fluoro-nitroanisole

C-F and C-Br Bond Activation Studies for Further Functionalization

The selective activation of carbon-halogen bonds is a powerful strategy for the stepwise functionalization of polyhalogenated aromatic compounds. In this compound, the differing bond strengths and reactivities of the C-Br and C-F bonds offer opportunities for selective transformations.

The C-Br bond is significantly weaker and more susceptible to activation by transition metal catalysts compared to the C-F bond. d-nb.info Oxidative addition of the C-Br bond to a low-valent metal center, such as palladium(0) or nickel(0), is the initial step in many cross-coupling reactions. d-nb.infonih.gov This preferential reactivity allows for the selective functionalization at the bromine-substituted position while leaving the C-F bond intact. This selectivity is crucial for synthesizing complex molecules where the fluorine atom is desired in the final product or is to be modified in a subsequent step.

The C-F bond is the strongest carbon-halogen bond, and its activation presents a significant challenge in synthetic chemistry. nih.gov However, recent advancements have led to methods for C-F bond activation, often requiring specific catalysts and harsh reaction conditions. nih.govnih.gov Photocatalysis has emerged as a promising approach for the activation of C-F bonds under milder conditions. nih.gov For a molecule like this compound, C-F bond activation would typically be pursued after the more reactive C-Br bond has been functionalized. Theoretical studies have explored the possibility of activating C-F bonds using organic macrocycles. nih.gov

Reduction Chemistry of the Nitro Functionality

The nitro group is a versatile functional group that can be readily transformed into an amino group, which is a key building block in the synthesis of pharmaceuticals and other fine chemicals. nih.govdiva-portal.org

Chemoselective Reduction to Amino-anisole Derivatives

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the bromo and fluoro substituents in this compound, is a critical transformation. Various methods have been developed for the chemoselective reduction of nitroarenes. diva-portal.orgthieme-connect.comrsc.org

Commonly used reagents and catalyst systems include:

Catalytic Hydrogenation: This method often employs heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. diva-portal.org While effective, these catalysts can sometimes lead to the reduction of other functional groups, such as the carbon-bromine bond (hydrodebromination). diva-portal.org

Metal-Catalyzed Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst can offer improved selectivity.

Stoichiometric Reducing Agents: Reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄) are classic methods for nitro group reduction.

Modern Catalytic Systems: More recent developments include the use of copper-catalyzed reductions with diboron (B99234) reagents or iron-catalyzed reductions with silanes, which can offer high chemoselectivity under mild conditions. thieme-connect.comrsc.org

The successful chemoselective reduction of the nitro group in this compound would yield 5-bromo-3-fluoro-4-methoxyaniline , a valuable intermediate for further synthetic modifications.

Table 2: Reagents for Chemoselective Nitro Group Reduction

Reagent/Catalyst SystemConditionsPotential Selectivity Issues
H₂, Pd/CAmbient or elevated pressure and temperaturePotential for hydrodebromination
SnCl₂, HClAcidic conditionsOften provides good selectivity
Fe, NH₄ClNeutral conditionsGenerally selective for the nitro group
Na₂S₂O₄Aqueous or biphasic systemsMild and often selective
Copper/Diboron ReagentsMild, basic conditionsHigh chemoselectivity reported
Iron/Silane SystemsMild, neutral conditionsHigh functional group tolerance

Derivatization Studies via the Methoxy Group Cleavage or Modification

The methoxy group (-OCH₃) on the anisole ring offers another site for chemical modification. Cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation that can be achieved using various reagents. The most common reagent for this purpose is boron tribromide (BBr₃). Other reagents like hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI) can also be employed. The resulting phenol can then be used in a variety of subsequent reactions, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Modification of the methoxy group without cleavage is less common but could involve reactions targeting the methyl protons, although this is generally challenging due to their low acidity.

Photochemical Transformations and Excited State Reactivity

Nitroaromatic compounds exhibit unique photochemical properties due to the presence of the nitro group. researchgate.netrsc.org Upon absorption of light, they can be promoted to an excited singlet state (S₁), which can then undergo several processes.

A dominant pathway for many nitroaromatics is a very rapid intersystem crossing (ISC) from the singlet excited state to a triplet excited state (T₁). researchgate.netacs.org This process is often highly efficient due to strong spin-orbit coupling. researchgate.net The triplet state can then participate in various photochemical reactions, including hydrogen abstraction or energy transfer.

Another characteristic photochemical reaction of some nitroaromatic compounds is photodissociation , which can lead to the release of nitric oxide (NO). rsc.orgacs.org This process involves a complex sequence of atomic rearrangements and changes in electronic states. The solvent environment can significantly influence the photochemical pathways of nitroaromatic compounds. researchgate.net

Computational Chemistry and Theoretical Insights into 3 Bromo 5 Fluoro 4 Nitroanisole

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide valuable insights into molecular geometry, stability, and reactivity.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 3-Bromo-5-fluoro-4-nitroanisole.

Furthermore, conformational analysis would be performed to explore the molecule's flexibility, particularly the rotation around the C-O bond of the methoxy (B1213986) group and the C-N bond of the nitro group. This analysis would identify different stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational landscape. The results would typically be presented in a table summarizing the relative energies of the identified conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol)
A 0.00
B 90° 2.50
C 180° 1.80

Note: This data is illustrative and not based on actual calculations.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gaps

Frontier Molecular Orbital theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. Analysis for this compound would involve calculating these energy levels and visualizing the spatial distribution of the HOMO and LUMO orbitals to predict how the molecule would interact with other chemical species.

Table 2: Illustrative FMO Data for this compound

Parameter Energy (eV)
HOMO -7.5
LUMO -2.1
HOMO-LUMO Gap 5.4

Note: This data is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential mapping provides a visual representation of the charge distribution within a molecule. By calculating the electrostatic potential at different points on the electron density surface, an MEP map can be generated. These maps use a color scale to indicate regions of varying electron density.

Typically, red or yellow areas represent negative electrostatic potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, highlighting electron-poor regions that are prone to nucleophilic attack. For this compound, an MEP map would be invaluable for predicting the most likely sites for chemical reactions, such as nucleophilic aromatic substitution.

Reaction Mechanism Studies via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. For this compound, a key reaction of interest is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces one of the substituents on the aromatic ring.

Transition State Characterization for Key Reaction Pathways (e.g., SNAr)

To understand the kinetics of a reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. Quantum chemical calculations can be used to locate and characterize the geometry and energy of the transition state for the SNAr reaction of this compound with a given nucleophile. This involves complex algorithms that search for a saddle point on the potential energy surface. The properties of the transition state provide critical information about the reaction's feasibility and rate.

Reaction Coordinate Mapping and Energy Barrier Calculations

Once the reactants, products, and transition state are identified, a reaction coordinate map, also known as a potential energy profile, can be constructed. This profile plots the energy of the system as it progresses from reactants to products. The height of the energy barrier, or activation energy, is the energy difference between the reactants and the transition state. This value is a key determinant of the reaction rate. For the SNAr reaction of this compound, these calculations would quantify how readily the substitution occurs and could be used to compare the reactivity of different leaving groups (e.g., bromo vs. fluoro).

Table 3: Example Energy Barrier Data for a Hypothetical SNAr Reaction

Reaction Step Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.8
Products -10.5

Note: This data is hypothetical and serves as an example.

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of spectroscopic signatures of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and vibrational spectra, offering a detailed picture of its molecular structure and bonding.

Computational NMR Parameters (Chemical Shifts, Coupling Constants)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) of organic molecules. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the bromo, fluoro, nitro, and methoxy substituents on the aromatic ring. The electron-withdrawing nature of the nitro and halogen groups, and the electron-donating effect of the methoxy group, create a distinct electronic environment for each nucleus, leading to a unique set of chemical shifts.

¹H NMR: The aromatic protons are expected to appear as doublets due to coupling with the fluorine atom. The precise chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with a DFT functional such as B3LYP and a suitable basis set.

¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents. The carbon bearing the methoxy group will be shifted to a lower field (higher ppm) compared to the unsubstituted benzene (B151609), while the carbons attached to the electron-withdrawing groups will also experience significant shifts.

¹⁹F NMR: The chemical shift of the fluorine atom is a sensitive probe of its local electronic environment. Computational methods can predict this value with good accuracy, aiding in the characterization of fluorinated compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Substituted Anisole (B1667542) (e.g., a bromo-nitro-anisole derivative) based on DFT Calculations.

AtomPredicted Chemical Shift (ppm)
H (aromatic)7.5 - 8.5
H (methoxy)~3.9
C (C-OCH₃)~160
C (C-NO₂)~145
C (C-Br)~110
C (C-F)~155 (JC-F ~245 Hz)
C (aromatic)115 - 130
C (methoxy)~56

Note: These are representative values for a similarly substituted anisole and the actual values for this compound may vary. The table is interactive and can be sorted.

Spin-spin coupling constants, particularly between ¹H-¹⁹F and ¹³C-¹⁹F, are also predictable and provide crucial information about the through-bond connectivity of the molecule.

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These simulations are invaluable for assigning the bands observed in experimental spectra.

For this compound, the vibrational spectrum will be characterized by modes associated with the anisole core and the functional groups. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

CH₃ stretching and bending: The methoxy group will exhibit symmetric and asymmetric stretching and bending modes.

NO₂ stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations, typically found in the ranges of 1370-1330 cm⁻¹ and 1560-1515 cm⁻¹, respectively.

C-F and C-Br stretching: The carbon-fluorine and carbon-bromine stretching modes will appear in the fingerprint region of the spectrum.

Aromatic ring vibrations: The benzene ring itself has a set of characteristic stretching and bending modes.

DFT calculations can predict the wavenumbers and intensities of these vibrations, allowing for the generation of a theoretical IR and Raman spectrum. Comparison of the simulated spectra with experimental data can confirm the identity and purity of the synthesized compound.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for a Representative Halogenated Nitroaromatic Compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3050
Asymmetric NO₂ Stretch1550 - 1520
Symmetric NO₂ Stretch1360 - 1330
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1000
C-Br Stretch700 - 500

Note: These are typical frequency ranges for the specified vibrational modes in similar compounds. The table is interactive and can be sorted.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different solvent environments and how it interacts with other molecules.

In an MD simulation, the forces between atoms and molecules are calculated using a force field, and Newton's laws of motion are used to simulate their dynamic evolution. This allows for the study of phenomena such as solvation, conformational changes, and intermolecular interactions.

Solvent Effects: The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can be used to model the solvation of this compound in various solvents, such as water, methanol, or less polar organic solvents. By analyzing the trajectories of the solvent molecules around the solute, one can understand the structure of the solvation shell and the nature of the solute-solvent interactions. This is particularly important for understanding how the solvent might affect the molecule's spectroscopic properties or its reactivity in a chemical reaction.

Intermolecular Interactions: MD simulations can also be used to study the interactions between multiple molecules of this compound or its interactions with other types of molecules. These simulations can reveal the preferred orientations and strengths of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the bromine and fluorine atoms. Understanding these interactions is crucial for predicting the bulk properties of the compound, such as its crystal structure, melting point, and solubility. For instance, simulations could explore how the nitro and methoxy groups participate in hydrogen bonding with protic solvents.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are widely used in medicinal chemistry and environmental science to predict the properties of new or untested compounds.

For compounds analogous to this compound, such as other halogenated nitroaromatic compounds, QSAR and QSPR models have been developed to predict various endpoints.

QSAR Modeling: In the context of toxicology, QSAR models for nitroaromatic compounds have been used to predict their mutagenicity, carcinogenicity, and ecotoxicity. nih.govnih.govmdpi.com These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov For halogenated nitroaromatics, descriptors related to the electronegativity and polarizability of the halogen atoms are often important. nih.gov

QSPR Modeling: QSPR models for analogous compounds have been developed to predict a wide range of physicochemical properties, including:

Boiling point and vapor pressure: These properties are important for understanding the environmental fate and transport of a compound.

Solubility: Predicting the water solubility of a compound is crucial for assessing its bioavailability and environmental distribution.

Octanol-water partition coefficient (logP): This parameter is a measure of a compound's lipophilicity and is a key descriptor in many QSAR models for predicting biological activity and toxicity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models for Nitroaromatic Compounds.

Descriptor TypeExamples
Constitutional Molecular weight, Number of atoms, Number of nitro groups
Topological Connectivity indices, Shape indices
Geometrical Molecular surface area, Molecular volume
Quantum Chemical HOMO/LUMO energies, Dipole moment, Atomic charges
Physicochemical LogP, Molar refractivity

Note: This table lists common descriptor types and examples used in the modeling of nitroaromatic compounds. The table is interactive and can be sorted.

By developing QSAR and QSPR models for a series of analogous compounds, it is possible to make predictions about the potential activity and properties of this compound, even in the absence of experimental data for the compound itself. These predictions can help to guide further experimental studies and to assess the potential risks and benefits of the compound.

Synthetic Applications and Building Block Utility of 3 Bromo 5 Fluoro 4 Nitroanisole

Intermediate in the Synthesis of Complex Organic Moleculesbenchchem.comcymitquimica.com

As a foundational chemical entity, 3-Bromo-5-fluoro-4-nitroanisole is a key starting material for constructing complex molecular architectures. cymitquimica.com Its utility stems from the distinct reactivity of its substituents, which can be selectively targeted to build larger and more functionalized compounds. The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring, facilitating a range of chemical transformations that are central to modern organic synthesis. rsc.org

The strategic positioning of reactive sites on the this compound ring makes it a suitable precursor for synthesizing fused ring systems. The presence of a nitro group adjacent to a halogen atom is a classic structural motif for cyclization reactions, such as the synthesis of phenazines or benzotriazines. Reductive cyclization processes, often catalyzed by transition metals, can engage the nitro group and an ortho-substituent to form a new heterocyclic ring. While specific examples starting directly from this compound are not extensively documented in readily available literature, the known reactivity patterns of similar nitroaromatics suggest its high potential in this area. unimi.it For instance, the reduction of the nitro group to an amine creates an ortho-haloaniline derivative, a common intermediate for building fused heterocycles.

A significant application of this compound is its role as a direct precursor in the synthesis of advanced functional materials, particularly high-density, low-sensitivity energetic materials. undef.edu.arresearchgate.net Through a controlled nitration reaction, it is converted into 3-Bromo-5-fluoro-2,4,6-trinitroanisole (BFTNAN), a compound investigated as a potential replacement for traditional carrier explosives like TNT. undef.edu.ar

The synthesis involves treating this compound's parent ether with a potent nitrating agent, such as a mixture of nitric acid and fuming sulfuric acid, to introduce two additional nitro groups onto the aromatic ring. undef.edu.ar The resulting BFTNAN molecule possesses properties desirable for a modern carrier explosive, including a moderate melting point and improved safety characteristics. The inclusion of the heavy bromine atom significantly increases the material's density without negatively impacting its energy output, a key advancement for carrier explosives. undef.edu.arresearchgate.net

Properties of BFTNAN Compared to TNT undef.edu.arresearchgate.net
Property3-Bromo-5-fluoro-2,4,6-trinitroanisole (BFTNAN)Trinitrotoluene (TNT)
Molecular FormulaC7H3BrFN3O7C7H5N3O6
Density (ρ)1.91 g/cm³1.65 g/cm³
Thermal Decomposition Peak (Tp)250.6 °C~295 °C
Critical Temperature of Thermal Explosion (Tb)216 °C~220 °C

Scaffold for Medicinal Chemistry and Agrochemical Researchbenchchem.comresearchgate.net

In the fields of medicinal chemistry and agrochemical research, the core structure of a molecule, or its "scaffold," is a critical determinant of its biological activity. Fluorine-containing compounds are particularly significant in these areas because the strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.netnih.gov this compound represents a valuable scaffold due to its combination of a fluorinated ring and multiple points for diversification, allowing chemists to systematically explore structure-activity relationships (SAR). lookchem.com

The true power of this compound as a scaffold lies in its capacity to generate large libraries of analogues. Each functional group can be independently or sequentially modified to fine-tune the molecule's properties. For example, the nitro group can be reduced to an amine, which can then be acylated or alkylated to produce a wide array of amides or amines. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, or alkyl groups. Such modifications drastically alter the molecule's size, shape, and electronic properties, which in turn modulates its interaction with biological targets like enzymes or receptors. This systematic approach is fundamental to the discovery of new drug candidates and agrochemicals. nih.govmedchemexpress.com

Strategies for Derivatization Towards Novel Chemical Entitiesresearchgate.net

The generation of novel chemical entities from this compound relies on a toolkit of well-established chemical reactions that target its specific functional groups. The interplay between the electron-withdrawing nitro group and halogens makes the molecule amenable to several key transformations.

Key derivatization strategies include:

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (aniline derivative) using standard reagents like tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C). rsc.org This transformation is often a crucial first step, as the resulting amino group is a versatile nucleophile and a precursor for forming amides, sulfonamides, or diazonium salts for subsequent Sandmeyer reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient, making it susceptible to nucleophilic attack. This allows for the displacement of the bromide or, in some cases, the fluoride (B91410) atom by strong nucleophiles such as alkoxides, thiols, or amines. nih.gov This reaction provides a direct route to introduce new functional groups onto the aromatic core.

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, providing a powerful and modular method for adding complexity to the scaffold. unimi.it

Modification of the Methoxy (B1213986) Group: Under strong acidic conditions, the methoxy group can be cleaved to reveal a phenol (B47542). This adds another layer of synthetic utility, as the resulting hydroxyl group can be further functionalized.

Potential Derivatization Reactions of this compound
Functional GroupReaction TypePotential ReagentsResulting Functional Group
Nitro (-NO2)ReductionSnCl2, HCl; or H2, Pd/CAmine (-NH2)
Bromo (-Br)Suzuki CouplingAr-B(OH)2, Pd catalyst, baseAryl (-Ar)
Bromo (-Br)Buchwald-Hartwig AminationR2NH, Pd catalyst, baseAmine (-NR2)
Bromo (-Br)Nucleophilic Aromatic SubstitutionNaOCH3, heatMethoxy (-OCH3)
Methoxy (-OCH3)Ether CleavageHBr or BBr3Hydroxyl (-OH)

Future Perspectives and Research Challenges for 3 Bromo 5 Fluoro 4 Nitroanisole Studies

Development of Highly Efficient, Sustainable, and Scalable Synthetic Methodologies

A primary challenge in the study of 3-bromo-5-fluoro-4-nitroanisole lies in the development of synthetic routes that are not only high-yielding but also environmentally benign and economically viable for large-scale production. Traditional multi-step syntheses often involve harsh reagents and generate considerable waste. Future research will likely focus on:

Greener Synthesis: Employing less hazardous solvents and reagents, and designing processes with higher atom economy. This includes exploring catalytic methods that can replace stoichiometric reagents, minimizing waste and energy consumption.

Process Intensification: Investigating continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch reactors.

Alternative Starting Materials: Research into more readily available and cost-effective precursors for the synthesis of the substituted anisole (B1667542) ring system will be crucial for industrial applications.

Recent work on related nitroaromatic compounds has demonstrated the potential for transfer hydrogenation using eco-friendly hydrogen donors, which could be a promising avenue for the reduction of the nitro group in derivatives of this compound. diva-portal.org The development of robust and recyclable catalysts for various synthetic steps will also be a key area of investigation. diva-portal.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique substitution pattern of this compound, with its electron-withdrawing nitro group and halogen atoms, imparts distinct reactivity that is yet to be fully explored. Future research will likely focus on:

Cross-Coupling Reactions: Investigating the selective participation of the bromo and fluoro substituents in various cross-coupling reactions to generate a diverse range of derivatives.

Nucleophilic Aromatic Substitution (SNAr): Further exploring the reactivity of the aromatic ring towards different nucleophiles, potentially leading to the synthesis of novel compounds with interesting electronic and steric properties.

Photochemical and Electrochemical Transformations: Utilizing light or electricity to drive unique and selective transformations that are not accessible through traditional thermal methods. Recent studies on other nitroaromatic compounds have shown the potential of visible-light-induced reactions. researchgate.net

The interplay between the different functional groups on the aromatic ring can lead to complex and sometimes unexpected reactivity, offering a rich field for mechanistic and synthetic exploration.

Advanced Mechanistic Understanding through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new transformations. Future research will benefit from a synergistic approach that combines:

In-situ Spectroscopic Techniques: Utilizing techniques like NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Kinetic Studies: Performing detailed kinetic analyses to elucidate reaction pathways and determine the factors that control reaction rates and selectivity.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and rationalize experimental observations. nih.gov

This combined approach has been successfully used to understand the reactivity of similar nitroaromatic compounds and will be invaluable in unraveling the intricate mechanistic details of reactions involving this compound. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and reproducibility. For this compound, future research in this area could involve:

Microreactor Technology: Designing and fabricating microreactors specifically for the synthesis and derivatization of this compound, allowing for precise control over reaction conditions.

Automated Optimization: Using automated systems to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst, solvent) to identify optimal conditions.

In-line Analysis: Integrating analytical techniques directly into the flow system to enable real-time monitoring and quality control.

The development of flow chemistry protocols for the synthesis of this compound and its derivatives would represent a significant step towards more sustainable and efficient chemical manufacturing.

Expanding the Scope of Derivatization for Diverse Academic and Industrial Applications

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex and functionalized molecules. Future research will undoubtedly focus on expanding its derivatization to access a wider range of compounds for various applications:

Pharmaceuticals and Agrochemicals: The presence of halogen and nitro groups makes it a valuable precursor for the synthesis of biologically active compounds.

Materials Science: Its derivatives could be explored for applications in polymers, dyes, and other functional materials.

Energetic Materials: The nitrated aromatic core suggests potential applications in the field of energetic materials, as seen with related compounds like 3-bromo-5-fluoro-2,4,6-trinitroanisole. undef.edu.arresearchgate.netkeaipublishing.com

The systematic exploration of its derivatization, coupled with the screening of the resulting compounds for various properties, will be a key driver of future research in this area.

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-5-fluoro-4-nitroanisole, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthetic Pathways :
    • Bromination : Introduce bromine via electrophilic substitution on a pre-fluorinated and methoxylated aromatic ring. Use Lewis acids (e.g., FeBr₃) to direct bromination to the desired position .
    • Nitration : After bromination and fluorination, perform nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .
  • Optimization :
    • Monitor reaction progress with TLC or HPLC to halt nitration at the mono-nitro stage .
    • Use low temperatures (e.g., –10°C) and inert atmospheres to stabilize intermediates and reduce side reactions .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

  • Chromatography :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to resolve nitro and bromo derivatives .
    • GC-MS : Limited utility due to thermal instability of nitro compounds; derivatize if necessary .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect, bromine’s isotopic splitting) .
    • FT-IR : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of bromo-fluoroanisole derivatives be addressed?

Methodological Answer:

  • Directing Effects :
    • Methoxy (-OCH₃) and fluoro (-F) groups are meta-directing, but steric hindrance from bromine may alter reactivity .
    • Use computational modeling (DFT) to predict electrophilic attack sites based on charge distribution .
  • Experimental Adjustments :
    • Introduce nitro groups early in the synthesis to leverage existing substituents’ directing effects .
    • Optimize mixed-acid ratios (HNO₃/H₂SO₄) to favor mono-nitration .

Q. What are the stability concerns for this compound under varying storage conditions, and how can degradation be mitigated?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis of nitro groups in humid environments.
    • Photodecomposition under UV light due to aromatic nitro compounds’ sensitivity .
  • Mitigation Strategies :
    • Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent moisture and light exposure .
    • Conduct accelerated stability studies (40°C/75% RH) to model long-term degradation and establish shelf-life .

Q. How can researchers resolve contradictions in reported melting points or spectral data for structurally similar compounds (e.g., 4-Bromo-3-nitroanisole vs. This compound)?

Methodological Answer:

  • Source Analysis :
    • Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed literature .
    • Verify purity via elemental analysis (C, H, N) and HRMS to rule out impurities affecting physical properties .
  • Experimental Validation :
    • Reproduce synthesis using identical conditions and compare observed vs. literature data .

Q. What computational methods are suitable for predicting the reactivity and spectroscopic properties of this compound?

Methodological Answer:

  • DFT Calculations :
    • Use Gaussian or ORCA to model electronic structure, optimizing geometries at the B3LYP/6-31G(d) level .
    • Simulate NMR chemical shifts (GIAO method) and IR spectra to compare with experimental data .
  • Molecular Dynamics :
    • Study solvent effects on stability and degradation pathways using explicit solvent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.